molecular formula C30H37N2OP B14259179 4,4'-(Phenylphosphoryl)bis(N-cyclohexylaniline) CAS No. 188650-04-6

4,4'-(Phenylphosphoryl)bis(N-cyclohexylaniline)

Cat. No.: B14259179
CAS No.: 188650-04-6
M. Wt: 472.6 g/mol
InChI Key: BMEWFJUWBZSHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) is a phosphorus-containing organic compound It is characterized by the presence of a phenylphosphoryl group bonded to two N-cyclohexylaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) typically involves the reaction of phenylphosphonic dichloride with N-cyclohexylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Reactants: Phenylphosphonic dichloride and N-cyclohexylaniline.

    Solvent: Anhydrous toluene or another suitable organic solvent.

    Temperature: The reaction is typically conducted at elevated temperatures (around 80-100°C).

    Catalyst: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) can undergo various chemical reactions, including:

    Oxidation: The phenylphosphoryl group can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can target the phenylphosphoryl group or the aromatic rings.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while nitration can introduce nitro groups onto the aromatic rings.

Scientific Research Applications

4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) has several scientific research applications:

    Materials Science: It is used in the synthesis of liquid crystalline polymers and other advanced materials due to its unique structural properties.

    Organic Electronics: The compound serves as a host material in organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) involves its interaction with specific molecular targets. The phenylphosphoryl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s behavior in different environments and its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylaniline: Shares the cyclohexylaniline moiety but lacks the phenylphosphoryl group.

    4,4’-(Phenylphosphinylidene)bis(N-cyclohexylaniline): Similar structure but with a different phosphorus-containing group.

Uniqueness

4,4’-(Phenylphosphoryl)bis(N-cyclohexylaniline) is unique due to the presence of the phenylphosphoryl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specialized applications in materials science and organic electronics.

Properties

CAS No.

188650-04-6

Molecular Formula

C30H37N2OP

Molecular Weight

472.6 g/mol

IUPAC Name

N-cyclohexyl-4-[[4-(cyclohexylamino)phenyl]-phenylphosphoryl]aniline

InChI

InChI=1S/C30H37N2OP/c33-34(28-14-8-3-9-15-28,29-20-16-26(17-21-29)31-24-10-4-1-5-11-24)30-22-18-27(19-23-30)32-25-12-6-2-7-13-25/h3,8-9,14-25,31-32H,1-2,4-7,10-13H2

InChI Key

BMEWFJUWBZSHJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=C(C=C4)NC5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.